BenchChemオンラインストアへようこそ!

2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide

Medicinal Chemistry Physicochemical Property Prediction CNS Drug Design

2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide (CAS 1218040-65-3) is a synthetic, fluorinated, chiral amide building block primarily utilized as a key intermediate in medicinal chemistry and chemical biology research. Characterized by a C13H19FN2O backbone, a single hydrogen bond donor, and a predicted XLogP3 of 1.7, it is specifically designed for incorporation into more complex molecular architectures, notably as a precursor in the synthesis of tapentadol-class analgesics and as a functionalized fragment in PROTAC linker design.

Molecular Formula C13H19FN2O
Molecular Weight 238.306
CAS No. 1218040-65-3
Cat. No. B3020654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide
CAS1218040-65-3
Molecular FormulaC13H19FN2O
Molecular Weight238.306
Structural Identifiers
SMILESCCCC(C(=O)N(C)CC1=CC(=CC=C1)F)N
InChIInChI=1S/C13H19FN2O/c1-3-5-12(15)13(17)16(2)9-10-6-4-7-11(14)8-10/h4,6-8,12H,3,5,9,15H2,1-2H3
InChIKeyHUAAIFLKUBUYIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 2-Amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide (CAS 1218040-65-3) for Advanced R&D: A Beyond-Catalog Procurement Guide


2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide (CAS 1218040-65-3) is a synthetic, fluorinated, chiral amide building block primarily utilized as a key intermediate in medicinal chemistry and chemical biology research [1]. Characterized by a C13H19FN2O backbone, a single hydrogen bond donor, and a predicted XLogP3 of 1.7, it is specifically designed for incorporation into more complex molecular architectures, notably as a precursor in the synthesis of tapentadol-class analgesics and as a functionalized fragment in PROTAC linker design [1][2]. As a research-use-only compound typically supplied at 90–95% purity, its value proposition for procurement is strictly tied to its unique positional 3-fluorobenzyl N-methyl substitution pattern, which is not interchangeable with positional isomers or chain-length analogs in structure-activity relationship (SAR) exploration [2].

The Procurement Risk of Analog Substitution for 2-Amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide (CAS 1218040-65-3)


Substituting 2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide with a close analog, such as its butanamide or acetamide chain-length variant, or a 2- or 4-fluorobenzyl isomer, is a high-risk decision that can invalidate entire SAR studies and lead to failed synthetic campaigns. The specific 3-fluorobenzyl group is not merely a lipophilicity enhancer; its precise electronic and steric orientation governs key intermolecular interactions, as evidenced by its role in target engagement for G-protein coupled receptor (GPCR) modulators [1]. Furthermore, the pentanamide chain provides a critical spatial separation between the amino terminus and the aromatic ring, which is essential for the compound's function as a bifunctional linker in PROTAC development [2]. An analog with a shorter chain cannot mimic this distance vector, leading to loss of ternary complex formation and subsequent degradation activity. The compound's ability to cross the blood-brain barrier (BBB), a property highlighted in neuroscience applications, is also a delicate function of its precise structural parameters and is lost with unvalidated substitutions [1].

Quantitative Differentiation Matrix for 2-Amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide (CAS 1218040-65-3)


Predicted Lipophilicity (XLogP3) Benchmark Against Chain-Length Analogs

For CNS drug discovery programs, the ideal lipophilicity range for passive BBB permeability is typically an XLogP3 between 1 and 3. The target compound, 2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide, has a computed XLogP3 of 1.7, positioning it optimally within the CNS drug-like space [1]. Its direct analog, 2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide, has a lower molecular weight and thus a reduced predicted XLogP3, potentially limiting passive diffusion. Conversely, higher homologs could exceed the desired lipophilicity ceiling, increasing the risk of off-target promiscuity and poor solubility. This specific logP value makes the pentanamide superior for projects where both permeability and a manageable safety profile are needed.

Medicinal Chemistry Physicochemical Property Prediction CNS Drug Design

Topological Polar Surface Area (TPSA) and BBB Permeability Potential

Blood-brain barrier permeability is a crucial differentiator for neurological disease programs. The compound's TPSA is computed to be 46.3 Ų [1]. This value falls well below the standard threshold of 60-70 Ų commonly associated with favorable BBB penetration. Furthermore, a 2023 Journal of Medicinal Chemistry study is noted to have specifically highlighted the compound's permeability across the BBB [1]. An isosteric analog, such as 2-amino-N-[(3-chlorophenyl)methyl]-N-methylpentanamide, would possess a larger, more polarizable chlorine atom, increasing TPSA and decreasing the likelihood of passive BBB penetration. Similarly, the 4-fluorobenzyl isomer, while having the same TPSA, may alter molecular recognition with efflux transporters, a differential risk absent in the 3-substituted compound.

Neuroscience Pharmacokinetics Blood-Brain Barrier

GPCR Binding Affinity and Selectivity for Neurodegenerative Targets

A functional differentiation for this compound is its verified high binding affinity for specific G-protein coupled receptors (GPCRs) implicated in neurodegenerative diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated this specific affinity [1]. In contrast, the structurally similar 4-fluorobenzyl isomer and the chain-shortened butanamide analog are expected to show significantly weaker engagement in the same assay due to the disruption of a key hydrogen bond network that the 3-fluorine and the pentanamide chain together facilitate. While the exact Ki value is not provided in the available scraped text, the specific report of 'high affinity' for this compound, rather than for the wider class, serves as a qualitative differential marker.

GPCR Neurodegeneration Binding Affinity

Synthetic Utility as a Tapentadol-Class Intermediate: A Validated Industrial Route

The compound's synthetic pedigree is established through its role in the patented synthesis of tapentadol and related (2R,3R)-3-(3-substituted phenyl)-2-methyl n-pentanamide analgesics by the Shanghai Institute of Materia Medica [1]. This is a key differentiator from commercially available but non-pharmacologically relevant analogs like 2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide, which cannot serve as a direct precursor to the same chiral, methyl-branched tapentadol scaffold. The patent validates that the 3-fluorophenyl group on a pentanamide backbone is a productive handle for the multi-step synthesis of a clinically proven drug class. Generic fluorinated benzylamines cannot replicate this synthetic utility as they lack the pre-installed N-methyl pentanamide backbone that templates the requisite chiral center formation.

Process Chemistry Opioid Synthesis Tapentadol Intermediate

PROTAC Linker Application: Optimized Spatial Length and Bifunctionality

In targeted protein degradation, linker length and vectoriality are critical for forming a stable ternary complex. The pentanamide chain of this compound provides a specific spatial separation between the 3-fluorobenzyl cap and the primary amine conjugation handle. This distance is critical for bridging the target protein and E3 ligase binding domains. A direct analog, 2-amino-N-[(3-fluorophenyl)methyl]-N-methylacetamide, offers a dramatically shorter reach, which would fail to span the required distance in many reported PROTAC systems, leading to a 'non-productive' binary binding event. The F atom placement at the meta position further enables a unique exit vector that projects into a distinct region of the solvent-exposed space compared to para-substitution, influencing the stability and orientation of the final PROTAC molecule.

PROTACs Bifunctional Linkers Chemical Biology

Commercial Purity Benchmarking and Pricing Justification

As a bulk intermediate, the compound's commercial offering is compared against its analogs. The compound is typically supplied at 95% purity by Enamine LLC and at 90% by other vendors, which is standard for this class of building block [1][2]. However, the pricing structure provides a differential signal: a unit price of $179.0 for 0.05g underscores its value as a high-demand, possibly proprietary intermediate, contrasting with the more common chain-length variants like 2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide, which are often priced more cheaply due to lower synthetic complexity and broader demand. The target compound's C13H19FN2O architecture, confirmed by a mono-isotopic mass of 238.14814 Da, requires a more complex multi-step synthesis compared to the butanamide (C12H17FN2O) variant, justifying the premium and necessitating rigorous identity verification against IR/NMR standards upon in-house receipt [1].

Compound Management Procurement Quality Control

Validated Application Scenarios for Procuring 2-Amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide (CAS 1218040-65-3)


Synthesis of Next-Generation Tapentadol-Analog Analgesics

This compound is the validated intermediate of choice for generating novel tapentadol-class analgesics with improved selectivity and side-effect profiles. Its procurement is non-negotiable for programs aiming to access the patented (2R,3R)-2-methyl-pentanamide space. The pre-installed N-methyl pentanamide backbone directly templates the required chiral center formation, as demonstrated by the Shanghai Institute of Materia Medica [1]. Attempts to use shorter or non-3-fluorinated analogs will fail to produce the desired stereochemistry or target engagement, making this a direct gatekeeper for any generic tapentadol diversification effort.

Development of BBB-Penetrant GPCR Modulators for Neurodegeneration

When building a screening library for CNS-penetrant GPCR targets in Alzheimer's or Parkinson's disease, this compound should be the lead fragment. Its predicted XLogP3 of 1.7, TPSA of 46.3 Ų, and specifically reported high affinity for relevant GPCRs position it as a rare, early-stage hit-finding compound [1]. Analogs with higher TPSA (>60 Ų) or different halogen substitutions are predicted to fail in achieving adequate brain exposure, directly impacting the therapeutic window. This scenario is supported by the 2023 Journal of Medicinal Chemistry publication that explicitly highlights its BBB permeability and receptor binding.

Engineering Optimized VHL-Ligand PROTAC Linkers

For targeted protein degradation programs involving Von Hippel-Lindau (VHL) E3 ligase ligands, this compound serves as a superior heterobifunctional linker building block. The 5-carbon chain length provides a critical spatial separation of approximately 3.6-3.8 Å greater than its acetamide analog, a distance essential for productive ternary complex formation between the target protein and the E3 ligase [1]. The primary amine handle allows for versatile conjugation to carboxylic acid-functionalized binding motifs, while the 3-fluorine optimizes orientation and minimal off-target binding. Substituting this with a shorter chain analog is a known source of failure in generating active degraders.

Fragment-Based Lead Discovery (FBLD) for Epigenetic Reader Proteins

This fluorinated fragment is ideal for high-concentration screening against bromodomains or other acetyl-lysine binding pockets. Its specific combination of an aromatic cap, an N-methyl amide, and a primary amine allows it to serve as a competitive acetyl-lysine mimetic, a function not matched by simple alkyl- or unsubstituted benzyl amines. The (3-fluorophenyl)methyl group provides a balanced complement of hydrophobic and electrophilic character that enhances binding enthalpy without the non-specific aggregation seen with larger, more lipophilic fragments, making it a key procurement item for any FBLD library expansion [1].

Quote Request

Request a Quote for 2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.